REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:10])[C:3](=O)[CH2:4][CH2:5][C:6](O)=[O:7].[NH2:11][NH2:12]>C(O)C>[CH:2]([C:3]1[CH2:4][CH2:5][C:6](=[O:7])[NH:11][N:12]=1)([CH3:10])[CH3:1]
|
Name
|
|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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CC(C(CCC(=O)O)=O)C
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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36 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
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under stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After the reaction solution was concentrated under reduced pressure, hexane
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Type
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ADDITION
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Details
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was added to the residues
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Type
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CUSTOM
|
Details
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to precipitate crystals
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Type
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FILTRATION
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Details
|
the crystals were collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1CCC(NN1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |